LogP Lipophilicity: Target Compound vs. Piperazine Analog (CAS 216144-45-5)
The target compound exhibits a 2.9-fold higher computed logP (1.94 vs. 0.67) compared to the piperazine analog [4-(4-methylpiperazin-1-yl)benzylamine, CAS 216144-45-5], reflecting the increased hydrophobicity conferred by the seven-membered diazepane ring versus the six-membered piperazine . This lipophilicity difference is critical for CNS drug discovery programs where logP in the 1–3 range is associated with optimal BBB penetration, whereas logP values below 1 compromise passive membrane diffusion.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.94 (ChemSrc); ACD/LogP = 1.41 (ChemSpider) |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)benzylamine (CAS 216144-45-5): logP = 0.67 (ChemSrc); logP = 1.60 (Molbase) |
| Quantified Difference | ΔlogP = +1.27 (ChemSrc values) to +0.49 (Molbase values); target compound is 1.5–2.9× more lipophilic depending on source |
| Conditions | Computed logP values; ChemSrc data 2024; Molbase data; ChemSpider ACD/Labs Percepta v14.00 |
Why This Matters
Prospective buyers developing CNS-penetrant compounds should select the target compound over the piperazine analog when higher lipophilicity is required for target engagement within the CNS compartment, as logP directly correlates with passive membrane permeability.
